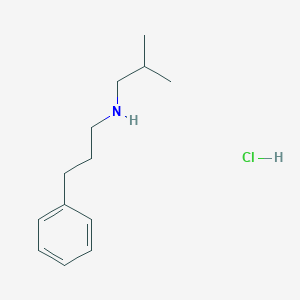

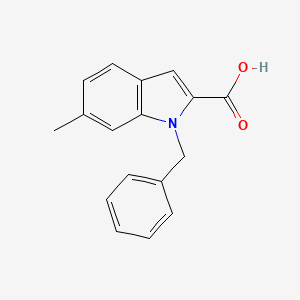

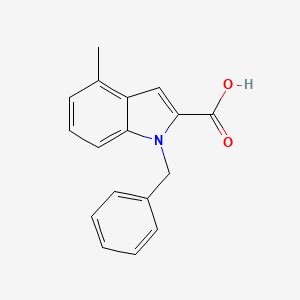

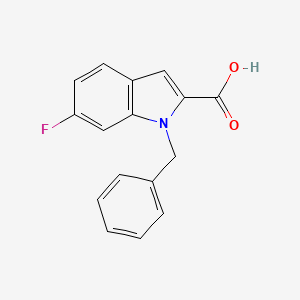

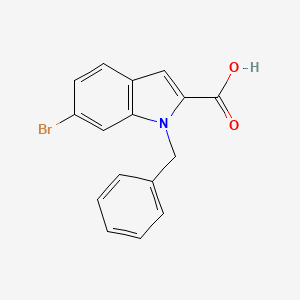

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid, commonly known as BDMICA, is an organic compound belonging to the family of indole-2-carboxylic acids. It is a white crystalline solid with a melting point of 150-152 °C and a molecular weight of 218.3 g/mol. BDMICA is soluble in polar organic solvents such as methanol, ethanol and dimethyl sulfoxide (DMSO), but insoluble in water. In terms of structure, BDMICA is composed of a benzyl group, a dimethyl group, and an indole-2-carboxylic acid moiety.

科学的研究の応用

Antiviral Applications

Indole derivatives, including those similar to 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against viruses such as influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral activity.

Anti-inflammatory and Anticancer Activities

The indole core is a common feature in many synthetic drugs used for anti-inflammatory and anticancer treatments . The benzyl and dimethyl substitutions on the indole ring can potentially affect the compound’s ability to modulate biological pathways involved in inflammation and cancer cell proliferation, making it a valuable scaffold for developing new therapeutic agents.

Agricultural Chemistry

In agriculture, indole derivatives like 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid can be explored for their role as plant growth regulators. Indole-3-acetic acid, for example, is a well-known plant hormone derived from tryptophan degradation . Research into similar compounds could lead to the development of novel growth enhancers or protectants for crops.

Material Science

Indole-based compounds have applications in material science, particularly in the synthesis of polymers and composite materials with potential energy storage and biomedical uses . The indole structure’s aromatic nature and electron-rich environment make it suitable for creating complex materials with specific properties.

Environmental Science

The environmental impact of indole derivatives, including their biodegradability and potential as eco-friendly alternatives to traditional chemicals, is an area of active research . Understanding the environmental fate of these compounds is crucial for developing sustainable practices in various industries.

Biochemistry and Pharmacology

In biochemistry and pharmacology, indole derivatives are pivotal due to their diverse biological activities. They serve as key intermediates in the synthesis of molecules with pharmacological importance, such as enzyme inhibitors, receptor ligands, and neurotransmitter analogs . The study of 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid could uncover new biochemical pathways and therapeutic targets.

特性

IUPAC Name |

1-benzyl-4,6-dimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-8-13(2)15-10-17(18(20)21)19(16(15)9-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUKPMUASZONQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)